4-bromo-2-chloro-1,5-dimethyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-chloro-1,5-dimethyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of bromine, chlorine, and two methyl groups attached to the imidazole ring. The unique substitution pattern of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 4-bromo-2-chloro-1,5-dimethyl-1H-imidazole can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles . Another approach involves the use of aluminum chloride as a catalyst in the presence of phenol and dichloromethane at low temperatures . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Bromo-2-chloro-1,5-dimethyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution can replace the halogens with amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form imidazole N-oxides or reduction to form imidazole derivatives with different oxidation states.
Coupling Reactions: The presence of halogens makes it suitable for coupling reactions such as Suzuki-Miyaura coupling, where boronic acids are used to form carbon-carbon bonds.
Common reagents used in these reactions include nickel catalysts, aluminum chloride, and boronic acids. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2-chloro-1,5-dimethyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique structure may offer advantages over existing drugs in terms of efficacy and selectivity.
Industry: It is used in the production of specialty chemicals and materials, including dyes and catalysts.
Mechanism of Action
The mechanism of action of 4-bromo-2-chloro-1,5-dimethyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
4-Bromo-2-chloro-1,5-dimethyl-1H-imidazole can be compared with other substituted imidazoles, such as:
4-Bromo-1H-imidazole: Lacks the chlorine and methyl groups, resulting in different chemical and biological properties.
2-Chloro-1,5-dimethyl-1H-imidazole:
1,5-Dimethyl-1H-imidazole: Lacks both halogens, making it less versatile for certain chemical reactions.
Properties
CAS No. |
2751611-33-1 |
---|---|
Molecular Formula |
C5H6BrClN2 |
Molecular Weight |
209.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.